Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)-
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Overview
Description
Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- is a complex organic compound that belongs to the family of amino acid derivatives. This compound is characterized by its unique structure, which includes an acetylthio group, a phenylpropyl group, and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- typically involves multiple steps. One common method involves the esterification of glycine with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. This reaction produces glycine methyl ester, which is then further reacted with other reagents to introduce the acetylthio and phenylpropyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of advanced purification techniques such as chromatography can ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- can undergo various types of chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetylthio group can produce sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the phenylpropyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Glycine methyl ester hydrochloride: A simpler derivative of glycine used in peptide synthesis.
Glycine ethyl ester hydrochloride: Another ester derivative of glycine with similar applications.
N-Boc-glycine methyl ester: A protected form of glycine used in organic synthesis.
Uniqueness
Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- is unique due to the presence of the acetylthio and phenylpropyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
124815-66-3 |
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Molecular Formula |
C15H19NO4S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
methyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C15H19NO4S/c1-11(17)21-10-13(8-12-6-4-3-5-7-12)15(19)16-9-14(18)20-2/h3-7,13H,8-10H2,1-2H3,(H,16,19)/t13-/m1/s1 |
InChI Key |
ZZQJPPJIRYFBFN-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=O)SC[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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